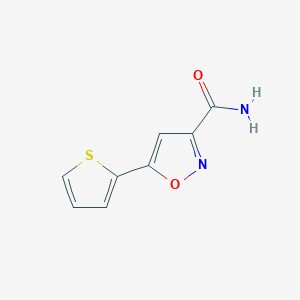

5-(Thiophen-2-yl)-1,2-oxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8(11)5-4-6(12-10-5)7-2-1-3-13-7/h1-4H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUQPUCJZDGKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Thiophen 2 Yl 1,2 Oxazole 3 Carboxamide and Its Structural Analogs

Retrosynthetic Analysis of the 1,2-Oxazole Ring System and Thiophene (B33073) Moiety

A retrosynthetic analysis of the target compound reveals several logical disconnections to identify potential starting materials. The most straightforward disconnection is at the amide bond (C-N bond), which simplifies the target molecule into 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid or an activated derivative thereof, and ammonia (B1221849) or a protected amine equivalent.

Further disconnection of the 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid core can proceed via two primary routes based on the formation of the isoxazole (B147169) ring:

Cycloaddition Route: A [3+2] cycloaddition is a major pathway for forming isoxazole rings. researchgate.netnih.govresearchgate.netnih.gov This approach disconnects the ring into a thiophene-substituted dipolarophile, such as a thienyl-alkyne, and a nitrile oxide dipole (or a synthetic equivalent like a hydroxamoyl chloride).

Condensation Route: The isoxazole ring can also be formed by the condensation of a 1,3-difunctional compound with hydroxylamine (B1172632). nih.govacs.org This retrosynthetic step would break the N-O and one C-C bond of the ring, leading back to a thiophene-containing 1,3-dicarbonyl compound or a related precursor like an α,β-unsaturated ketone. researchgate.netnih.gov

Finally, the bond between the thiophene and isoxazole rings can be disconnected. This suggests a cross-coupling strategy, such as a Suzuki or Stille reaction, which would involve coupling a pre-formed, functionalized thiophene (e.g., thiophene-2-boronic acid) with a functionalized isoxazole (e.g., a 5-halo-1,2-oxazole-3-carboxamide derivative). nih.gov

Classical Synthetic Routes to 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxamide Derivatives

Traditional laboratory synthesis provides robust and well-documented pathways to the target scaffold. These methods focus on the sequential construction of the isoxazole ring, introduction of the thiophene substituent, and formation of the carboxamide group.

The formation of the 1,2-oxazole ring is a cornerstone of the synthesis. The 1,3-dipolar cycloaddition reaction is one of the most widely reported and versatile methods for this purpose. researchgate.net This reaction involves the [3+2] cycloaddition of a nitrile oxide, serving as the 1,3-dipole, with an alkyne, acting as the dipolarophile. researchgate.netresearchgate.net Nitrile oxides can be generated in situ from various precursors, such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation), to react with a thiophene-substituted alkyne. nih.gov

Another classical and primary pathway is the reaction of hydroxylamine with a three-carbon component. researchgate.netnih.gov This involves condensing hydroxylamine or its hydrochloride salt with a thiophene-containing precursor such as a 1,3-diketone, an α,β-unsaturated ketone, or a β-enamino ketoester. nih.gov The reaction proceeds through initial condensation, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. nih.govacs.org

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Ring Formation Type | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Nitrile Oxide (in situ) | Copper(I) catalyst | 1,3-Dipolar Cycloaddition | nih.gov |

| 1,3-Diketone | Hydroxylamine | Ionic Liquid ([BMIM]X) | Condensation/Cyclization | nih.gov |

| β-Enamino ketoester | Hydroxylamine Hydrochloride | Moderate temperature | Condensation/Cyclization | nih.gov |

| Alkynone | Nitrile Oxide (in situ) | Triethylamine, Dielectric heating | 1,3-Dipolar Cycloaddition | nih.gov |

The thiophene moiety can be incorporated at different stages of the synthesis. A common strategy is to start with a readily available thiophene derivative and construct the isoxazole ring upon it. For example, thiophene-2-carboxaldehyde can be converted into a thiophene-containing chalcone, which then undergoes cyclization with hydroxylamine to form the 5-(thiophen-2-yl)isoxazole core. researchgate.net Similarly, thiophene-2-carboxylic acid can be used as a starting material to build more complex precursors for isoxazole synthesis. researchgate.net

Alternatively, modern cross-coupling reactions allow for the late-stage introduction of the thiophene ring onto a pre-formed isoxazole scaffold. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are highly effective for this purpose. nih.gov This would typically involve the reaction of 5-bromo-1,2-oxazole-3-carboxylate with thiophene-2-boronic acid. C-H bond activation has also emerged as an efficient strategy for the direct palladium-catalyzed cross-coupling at the C5 position of oxazoles, providing a more atom-economical route. nih.gov

The final step in synthesizing the target molecule and its analogs is typically the formation of the carboxamide group at the C3 position of the isoxazole ring. This is most commonly achieved by coupling 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid with a desired amine (or ammonia for the primary carboxamide). The carboxylic acid is first activated to facilitate the reaction.

Standard peptide coupling agents are widely used for this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP), efficiently promote amide bond formation under mild conditions. researchgate.netwikipedia.org Another common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine. wikipedia.org This approach allows for the synthesis of a diverse library of carboxamide derivatives by varying the amine component.

| Coupling Reagent System | Typical Solvent | Notes | Reference |

|---|---|---|---|

| EDCI / HOBt / DMAP | DCM, DMF | Mild conditions, widely applicable for diverse amines. | wikipedia.org |

| Oxalyl Chloride or Thionyl Chloride | DCM, THF (often with a base like TEA) | Forms a highly reactive acyl chloride intermediate. | |

| EDCI / DMAP | DCM | Effective for coupling with various aniline (B41778) derivatives. | researchgate.netresearchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of isoxazoles, several green chemistry approaches have been reported. Microwave-assisted synthesis has been shown to accelerate reactions, such as the 1,3-dipolar cycloaddition, often leading to higher yields and shorter reaction times. researchgate.net

The use of ultrasound, known as sonochemistry, provides another energy-efficient method. An environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation has been developed that proceeds without any catalyst. nih.gov

Solvent choice is a key principle of green chemistry. The synthesis of isoxazoles and their thiophene-containing precursors has been successfully carried out in greener solvents such as water, polyethylene (B3416737) glycol (PEG-400), or ionic liquids. researchgate.netnih.govresearchgate.net These solvents can often be recycled, reducing chemical waste. nih.gov Furthermore, metal-free synthetic routes are highly desirable to avoid the toxicity and cost associated with transition metal catalysts, and several such methods have been developed for isoxazole synthesis. researchgate.net An electrochemical, phosphine-mediated cycloaddition strategy has been described for oxazole (B20620) synthesis, which avoids transition metals and toxic oxidants, showcasing a sustainable approach.

Chemoenzymatic Synthesis Strategies for 1,2-Oxazole Scaffolds

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, is an emerging area in the synthesis of complex molecules. While the literature on chemoenzymatic routes to 1,2-oxazole scaffolds is not extensive, it represents a promising frontier for producing chiral and enantiomerically pure derivatives.

Enzymes, particularly lipases, can be employed for the kinetic resolution of racemic intermediates used in isoxazole synthesis. For instance, a chiral alcohol or amine precursor could be resolved via enzyme-catalyzed acylation, allowing for the synthesis of enantiopure isoxazole derivatives. The development of chemoenzymatic strategies for synthesizing chiral isoxazole derivatives has been reported, highlighting the potential of this approach. In nature, enzyme-catalyzed cyclizations are known to form heterocyclic rings like oxazoles and thiazoles in peptide biosynthesis, providing a basis for future development in this area. nih.gov This field is still developing but holds promise for creating complex isoxazole-based molecules with high stereoselectivity.

Total Synthesis Challenges and Advances for Complex 1,2-Oxazole Derivatives

The total synthesis of complex natural products and pharmacologically relevant molecules containing the 1,2-oxazole ring is fraught with challenges that test the limits of modern synthetic chemistry. However, significant advances continue to provide innovative solutions.

Challenges:

Stereocontrol: A primary hurdle in the synthesis of complex molecules is the precise control of stereochemistry. When the 1,2-oxazole ring is part of a larger chiral molecule, introducing substituents with the correct spatial orientation requires highly stereoselective reactions. Lewis acid-catalyzed reactions, for example, can yield mixtures of isomers with only modest selectivity, necessitating extensive experimentation to optimize conditions.

Regioselectivity: The formation of the 1,2-oxazole ring itself can present regiochemical challenges. For instance, in [3+2] cycloaddition reactions between unsymmetrical alkynes and nitrile oxides, two different regioisomers (3,5-disubstituted and 3,4-disubstituted) can be formed. Directing the reaction to selectively produce the desired isomer is a significant challenge.

Step Economy and Efficiency: The total synthesis of a complex molecule, such as a potential drug candidate, that requires a long sequence of steps (e.g., more than 20-25 steps) may be deemed economically impractical for large-scale production. Therefore, developing concise and efficient synthetic routes is a constant challenge.

Functional Group Tolerance: Complex molecules often possess a variety of sensitive functional groups. Synthetic methodologies must be mild enough to avoid unwanted side reactions or degradation of these groups throughout the synthetic sequence.

Advances:

Novel Catalytic Systems: The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful methods for forming C-N bonds, enabling the synthesis of complex amino-substituted heterocycles. researchgate.netnih.govnih.gov Similarly, copper and gold catalysts have been employed in oxidative cyclization and annulation reactions to build oxazole rings under mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times for key transformations, such as amide bond formation, from hours to minutes. vulcanchem.com This acceleration can improve throughput and efficiency in the synthesis of 1,2-oxazole derivatives.

Flow Chemistry: Continuous flow synthesis is an emerging technology that offers advantages in terms of safety, scalability, and reaction control. For the synthesis of complex heterocyclic molecules, flow chemistry can enable the use of hazardous reagents or intermediates more safely and allow for rapid optimization of reaction conditions.

These advancements continue to overcome long-standing synthetic challenges, enabling the more efficient and controlled construction of increasingly complex and valuable molecules incorporating the 1,2-oxazole moiety.

Structural Elucidation and Conformational Analysis of 5 Thiophen 2 Yl 1,2 Oxazole 3 Carboxamide

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide, ensuring the correct connectivity of the thiophene (B33073), isoxazole (B147169), and carboxamide moieties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. In the case of this compound, both ¹H and ¹³C NMR would provide critical data. The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and isoxazole rings, as well as the amide protons. The coupling patterns and chemical shifts of the thiophene protons would confirm the 2-substitution pattern. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, allowing for the complete assignment of the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, could be employed to definitively assign proton and carbon signals and confirm the regiochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H3 | 7.20 - 7.40 | 128.0 - 130.0 |

| Thiophene H4 | 7.10 - 7.30 | 127.0 - 129.0 |

| Thiophene H5 | 7.50 - 7.70 | 130.0 - 132.0 |

| Isoxazole H4 | 6.80 - 7.00 | 100.0 - 102.0 |

| Amide NH₂ | 7.50 - 8.50 (broad) | - |

| Isoxazole C3 | - | 158.0 - 160.0 |

| Isoxazole C4 | - | 100.0 - 102.0 |

| Isoxazole C5 | - | 168.0 - 170.0 |

| Thiophene C2 | - | 135.0 - 137.0 |

| Thiophene C3 | - | 128.0 - 130.0 |

| Thiophene C4 | - | 127.0 - 129.0 |

| Thiophene C5 | - | 130.0 - 132.0 |

Note: These are predicted values and may vary from experimental results.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of a molecule. For this compound (C₈H₆N₂O₂S), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions. Predicted HRMS data for various adducts of the target molecule are available. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.02228 |

| [M+Na]⁺ | 217.00422 |

| [M-H]⁻ | 193.00772 |

| [M+NH₄]⁺ | 212.04882 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1630 cm⁻¹), and C=N stretching of the isoxazole ring (around 1600-1500 cm⁻¹). rjpbcs.com The C-S stretching of the thiophene ring would also be observable. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the aromatic ring vibrations of both the thiophene and isoxazole moieties. mdpi.com

X-ray Crystallography of this compound and its Cocrystals

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The presence of the carboxamide group strongly suggests the formation of hydrogen bonds, likely leading to the formation of dimers or extended chains. researchgate.net The planar aromatic systems of the thiophene and isoxazole rings would facilitate π-π stacking interactions, further stabilizing the crystal lattice. nih.gov Other potential interactions include C-H···O and C-H···N hydrogen bonds. researchgate.net In cocrystals, additional intermolecular interactions with a coformer molecule would be introduced, potentially altering the crystal packing and physical properties of the solid form. acs.orgnih.govresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those with carboxamide functional groups. rsc.orgnih.gov It is plausible that this compound could exhibit polymorphism, with different polymorphs displaying distinct physical properties such as melting point, solubility, and stability. The identification and characterization of different polymorphic forms would be crucial for any potential applications of this compound. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize these different solid-state forms.

Conformational Analysis using Computational Methods

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical, chemical, and biological properties. For a molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible. Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its most stable conformations. This section delves into the application of molecular mechanics, molecular dynamics, and quantum chemical calculations for the conformational analysis of this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. The molecule is treated as a collection of atoms held together by springs (bonds), and the energy of a particular conformation is calculated as a sum of terms that account for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).

Molecular Mechanics (MM) in Conformational Searching:

A typical MM-based conformational search for this compound would involve systematically rotating the flexible dihedral angles within the molecule. The key rotatable bonds would be:

The bond connecting the thiophene ring to the oxazole (B20620) ring.

The bond between the oxazole ring and the carboxamide group.

The C-N bond of the carboxamide group.

For each generated conformation, a force field (a set of parameters for the energy calculations) is used to compute its steric energy. The conformations are then minimized to find the nearest local energy minimum. This process is repeated thousands or even millions of times to thoroughly explore the conformational space. The resulting low-energy conformers provide a preliminary understanding of the molecule's preferred shapes.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations build upon the principles of molecular mechanics by introducing the element of time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing its conformational changes to be observed over a period of time. This provides insights into the dynamic behavior of the molecule, including the transitions between different stable conformations and the flexibility of various molecular regions.

For this compound, an MD simulation would start with an initial conformation (often an energy-minimized structure). The atoms are assigned initial velocities, and their trajectories are calculated in small time steps (on the order of femtoseconds). By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations, which correspond to the most stable states of the molecule under the given conditions (e.g., in a vacuum or in a simulated solvent environment).

| Dihedral Angle | Description | Predicted Stable Range (°) |

| τ1 (C-C-C-N) | Rotation around the thiophene-oxazole bond | Planar or near-planar |

| τ2 (C-C-C=O) | Rotation around the oxazole-carboxamide bond | Syn-periplanar or anti-periplanar |

| τ3 (C-C-N-H) | Rotation of the carboxamide N-H bond | Cis or Trans to the carbonyl |

This table is illustrative and represents the type of output expected from such a computational study.

Quantum Chemical Calculations for Conformational Landscapes

While MM and MD are excellent for exploring a wide range of conformations, they are based on classical mechanics and parameterized force fields. Quantum chemical calculations, on the other hand, are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure and energy of a molecule. These methods, such as Density Functional Theory (DFT), are often used to refine the energies of the low-energy conformers identified by MM and MD methods.

A common approach is to perform a relaxed potential energy surface (PES) scan. In this method, a specific dihedral angle is systematically rotated in small increments, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that fixed dihedral angle. This process generates a one-dimensional or multi-dimensional energy profile that reveals the energy barriers between different conformers.

For this compound, a PES scan would likely focus on the rotation around the bond linking the thiophene and oxazole rings. Studies on analogous thiophene-based arylamides have shown that the interplay of intramolecular hydrogen bonding and steric effects governs the conformational preferences. researchgate.net In the case of this compound, a potential intramolecular hydrogen bond could exist between the carboxamide N-H and the oxazole nitrogen or oxygen atom, which would significantly influence the conformational landscape.

The results of quantum chemical calculations can be summarized in a table of relative energies for the most stable conformers.

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 0.00 |

| B | 0 | 180 | 1.5 |

| C | 180 | 0 | 2.1 |

| D | 180 | 180 | 3.0 |

This table is a hypothetical representation of results from a quantum chemical study, with Conformer A being the global minimum.

Such calculations would likely reveal that planar or near-planar arrangements of the thiophene and oxazole rings are energetically favored due to the extended π-conjugation. The height of the energy barriers between these stable conformations would provide information about the rigidity of the molecule and the ease with which it can transition between different shapes at room temperature. researchgate.net

Computational Chemistry and in Silico Modeling of 5 Thiophen 2 Yl 1,2 Oxazole 3 Carboxamide and Its Analogs

Quantum Chemical Descriptors and Molecular Properties Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and molecular properties of thiophene-isoxazole derivatives. These calculations help in understanding the molecule's reactivity, stability, and potential for interaction with biological macromolecules.

DFT studies on related thiophene (B33073) derivatives reveal that the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for their electronic properties. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔEH-L) is a key descriptor of molecular reactivity; a smaller gap suggests higher reactivity. For instance, in a study of various thiophene-2-carboxamide derivatives, the ΔEH-L values were found to be a significant indicator of their biological potential. nih.gov It has been noted that electron-donating substituents on the oxazole (B20620) ring can lower activation energies, which is a principle that can be applied to analogs of the title compound. smolecule.com

Key quantum chemical descriptors calculated for compounds like 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide often include:

Total Energy (E_tot)

HOMO Energy

LUMO Energy

HOMO-LUMO Energy Gap (ΔE)

Dipole Moment

Electron Affinity

Ionization Potential

These descriptors provide a foundation for understanding the molecule's behavior at a subatomic level, which influences its macroscopic properties and biological activity. nih.gov For example, the calculated structural parameters (bond lengths and angles) for related thiophene derivatives using DFT have shown close agreement with experimental data from X-ray diffraction, validating the accuracy of these computational models. researchgate.net

| Property | Predicted Value | Significance |

| Molecular Formula | C₈H₆N₂O₂S | Basic identification. uni.lu |

| Molecular Weight | 194.21 g/mol | Influences diffusion and transport. |

| XlogP (predicted) | 1.0 | Indicates lipophilicity and potential membrane permeability. uni.lu |

| HOMO-LUMO Gap (ΔE) | ~4-5 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | ~3-5 Debye | Influences solubility and binding interactions. |

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for this compound and its analogs and in elucidating their mechanism of action at a molecular level.

Studies on various isoxazole (B147169) and thiophene derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors involved in cancer and inflammation. smolecule.comnih.govbrieflands.com For example, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov Similarly, thiophene derivatives have been docked against targets like dihydrofolate reductase (DHFR), a validated target in cancer chemotherapy. nih.govnih.gov

Docking analyses provide detailed information about the specific interactions between the ligand (the thiophene-isoxazole compound) and the amino acid residues within the binding site of the target protein. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic or π-π stacking interactions. sciety.orgbonviewpress.com

In a study involving isoxazole-based molecules as potential inhibitors of Heat shock protein 90 (Hsp90), a key cancer target, docking simulations revealed that the compounds bind to the ATP-binding site. bonviewpress.comresearchgate.net The analysis showed crucial hydrogen bonds with residues like Gly97, Asn51, and Lys58, alongside hydrophobic interactions. sciety.orgbonviewpress.com For isoxazole-carboxamide derivatives targeting COX enzymes, docking showed that substitutions on the phenyl rings influenced how the molecule fits into the binding pocket, with specific interactions leading to potent and selective inhibition. nih.gov The thiophene moiety, known for its potential for π-π stacking, can also contribute significantly to the binding affinity. vulcanchem.com

Table 2: Example of Receptor-Ligand Interactions for an Isoxazole Analog This table is a representative example based on findings for related compounds.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| COX-2 | Arg513, Val523, Ser353 | Hydrogen Bond, Hydrophobic | -8.0 to -9.5 |

| Hsp90 | Asn51, Lys58, Gly97 | Hydrogen Bond, Hydrophobic | -8.23 to -8.51 bonviewpress.com |

| DHFR | Ser59, Ile60 | Hydrogen Bond, Hydrophobic | -7.0 to -8.5 |

Virtual Screening Methodologies for Novel Target Identification

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When a compound like this compound exists, virtual screening can be used in reverse: to screen a database of known biological targets to identify potential binding partners.

One common methodology involves using the structure of the compound as a query to search databases like the ZINC database for molecules with similar structures that have known biological activities. researchgate.net Another approach is target-based virtual screening, where the compound is docked against a panel of known protein structures. This has been successfully applied to identify novel inhibitors for targets like the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an enzyme involved in bacterial cell wall synthesis. nih.gov Such methods have led to the identification of isoxazoline (B3343090) inhibitors with potent antibacterial activity. nih.gov These computational strategies are crucial for hypothesis generation and for prioritizing experimental testing, thus accelerating the process of drug discovery and target validation. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized analogs.

For isoxazole and thiophene derivatives, QSAR studies have been successfully developed to predict various biological activities, including anti-inflammatory and anticancer effects. nih.govrsc.org These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power.

The development of a QSAR model involves several key steps. First, a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ or pIC₅₀ values) is compiled. nih.gov Next, a wide range of molecular descriptors—physicochemical, topological, electronic, and spatial—are calculated for each molecule. jetir.org Statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods are then used to build an equation that correlates a subset of these descriptors with the biological activity. utm.my

For a series of isoxazole derivatives, a QSAR model for anti-inflammatory activity was developed that showed a strong correlation between the observed and predicted activities. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to thieno[3,2-b]pyrrole-5-carboxamide derivatives, yielding models with high predictive ability (r²pred > 0.8). nih.gov These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, providing a clear roadmap for structural optimization. mdpi.com

Beyond predicting target-specific activity, QSAR and other in silico models can predict broader pharmacological profiles. This includes Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a compound's potential as a drug candidate.

Computational tools can predict parameters such as oral bioavailability, plasma protein binding, and potential to cross the blood-brain barrier. For example, the analysis of isoxazole-carboxamide derivatives has included the use of modules like QikProp for ADME-T (Toxicity) prediction. nih.gov Machine learning and deep learning models have also been developed to predict physical properties of thiophene derivatives, such as their density under various conditions, which can be relevant to their formulation and delivery. nih.gov These predictive models allow researchers to screen out compounds with unfavorable pharmacological profiles early in the discovery process, saving time and resources.

De Novo Drug Design Approaches Based on the 1,2-Oxazole-3-carboxamide Scaffold

De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. This approach is particularly valuable when existing ligands are scarce or when aiming to discover compounds with entirely new intellectual property. The 1,2-oxazole-3-carboxamide scaffold serves as a robust foundation for such design strategies due to its favorable physicochemical properties and its presence in numerous biologically active molecules. nih.gov

One of the primary de novo strategies applicable to this scaffold is fragment-based drug discovery (FBDD). In FBDD, small molecular fragments—compounds with low molecular weight—are screened for weak binding to the target protein. frontiersin.org The 1,2-oxazole-3-carboxamide core can be considered a privileged fragment. Its inherent structural features, including hydrogen bond donors and acceptors and a rigid heterocyclic system, provide a solid anchor point for binding.

Computational methods can then be used to "grow" these fragments into more potent, lead-like molecules. This process involves adding functional groups to the core scaffold to establish additional interactions with the target's binding site. Algorithms can explore vast chemical space to suggest modifications that optimize binding affinity and selectivity. For instance, starting with the 1,2-oxazole-3-carboxamide core docked into a target active site, computational tools can systematically add substituents to the thiophene ring or the carboxamide nitrogen, predicting the binding energy of each new analog.

Another approach is fragment linking or merging. If two different fragments are found to bind to adjacent sites on the protein target, de novo design programs can devise a suitable linker to connect them, creating a single, more potent molecule. The 1,2-oxazole-3-carboxamide structure could be one of these fragments, linked to another pharmacophore to enhance its biological activity.

Ligand-Based and Structure-Based Drug Design Strategies

Where knowledge of existing active molecules (ligands) or the three-dimensional structure of the biological target is available, ligand-based and structure-based design strategies are powerful tools for optimizing compounds like this compound.

Ligand-Based Drug Design

Ligand-based approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. These methods use a set of known active compounds to build a model that predicts the activity of new, untested molecules.

A key component of this strategy is the development of Structure-Activity Relationships (SAR). SAR studies systematically modify a lead compound's structure to determine which chemical groups are essential for its biological effects. For analogs of 5-(thiophen-2-yl)-1,2-oxazole, SAR studies have provided critical insights. For example, in the development of 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents, SAR analysis revealed the importance of specific substitutions on the isoxazole core for potent activity. nih.gov These findings are crucial for guiding the design of more effective analogs. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Isoxazole Analogs

| Position on Isoxazole Core | Substituent/Feature | Impact on Biological Activity | Reference Target/Activity |

|---|---|---|---|

| Position 5 | Unsubstituted Thiophene Ring | Exhibited superior anticancer activity compared to phenyl, furanyl, or vinyl groups at the same position. | Anti-breast cancer (MCF-7 cells) nih.gov |

| Position 4 | Trifluoromethyl (-CF3) Group | Significantly enhances anti-breast cancer activity. | Anti-breast cancer (MCF-7 cells) nih.gov |

| Position 3 | Electron-rich Benzene (B151609) Ring (e.g., 3,4,5-trimethoxyphenyl) | Contributes to superior anticancer activity. | Anti-breast cancer (MCF-7 cells) nih.gov |

| Carboxamide Linker | Presence of CONHR vs. COOH | Essential for establishing a pharmacophore for COX enzyme inhibition. | COX Inhibition nih.gov |

Structure-Based Drug Design

Structure-based drug design utilizes the three-dimensional structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy, to design and optimize ligands. Molecular docking and molecular dynamics (MD) simulations are the cornerstone techniques of this approach.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of the 1,2-oxazole-3-carboxamide scaffold, docking studies have been instrumental in understanding their mechanism of action and in designing more potent inhibitors. Studies have shown that these compounds can effectively bind to the active sites of various enzymes, including cyclooxygenase (COX) and Heat shock protein 90 (Hsp90). nih.govnih.gov For instance, docking studies of isoxazole-carboxamide derivatives into COX-2 revealed that substitutions like 3,4-dimethoxy on a phenyl ring could push the isoxazole core into a secondary binding pocket, creating ideal binding interactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. For isoxazole derivatives, MD simulations have been used to confirm the stability of the docked poses and to understand the dynamic nature of the interactions within the active site of targets like the estrogen receptor alpha (ERα) and Hsp90. nih.govnih.gov

Table 2: Summary of Structure-Based Design Studies on Isoxazole-Carboxamide Analogs

| Compound Series | Protein Target | Key Interacting Residues | Computational Method | Key Findings |

|---|---|---|---|---|

| Phenyl-isoxazole-carboxamides | COX-1 / COX-2 | Not specified | Molecular Docking | Identified potent and selective inhibitors; substitutions on the phenyl ring influence binding to the secondary pocket. nih.govresearchgate.net |

| 3,4-disubstituted isoxazoles | Hsp90 | Asp93, Asn51, Ala55, Met98, Leu107 | Molecular Docking, MD Simulation | The carboxamide group forms key hydrogen bonds with Asp93 and Asn51; the isoxazole oxygen forms a pi-sigma interaction with Leu107. nih.gov |

| 5-(thiophen-2-yl)isoxazoles | Estrogen Receptor Alpha (ERα) | Not specified | Molecular Docking, Induced Fit Analysis, MD Simulation | Supported SAR findings and confirmed the inhibitory mechanism against ERα. nih.gov |

These computational strategies, both ligand- and structure-based, are integral to the rational design of novel drugs based on the this compound scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Investigation of Biological Activities and Mechanisms of Action Pre Clinical Focus

Target Identification and Validation in In Vitro Systems

The initial stages of drug discovery for 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide and its derivatives have involved a range of in vitro assays to identify and validate their biological targets. These studies have spanned enzyme inhibition, receptor binding, and the modulation of cellular pathways.

Enzyme Inhibition Assays (e.g., Xanthine (B1682287) Oxidase Inhibition)

Derivatives of 1,2-oxazole-3-carboxamide have been investigated as inhibitors of xanthine oxidase, an enzyme pivotal in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. bioorganica.com.uaresearchgate.net Dysregulation of xanthine oxidase activity is implicated in conditions such as gout and hyperuricemia. bioorganica.com.uaresearchgate.net

A study focusing on N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives explored the impact of various substituents at the 5-position of the oxazole (B20620) ring on xanthine oxidase inhibitory activity. The findings indicate that the introduction of an aryl substituent at this position can significantly enhance inhibition efficiency, with some analogs exhibiting IC50 values in the nanomolar range. bioorganica.com.uabioorganica.com.ua While the specific 5-(thiophen-2-yl) analog was not detailed in this particular study, the data strongly suggests that the thiophene (B33073) moiety, as an aryl substituent, could contribute to potent xanthine oxidase inhibition. The most active compound in the series, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide, demonstrated a competitive mode of inhibition. bioorganica.com.uabioorganica.com.ua

| Compound | Substituent at 5-position | IC50 (µM) for Xanthine Oxidase Inhibition |

|---|---|---|

| Analog 1 | Phenyl | 1.25 |

| Analog 2 | 4-Methylphenyl | 0.88 |

| Analog 3 | 4-Methoxyphenyl | 0.54 |

| Analog 4 | 4-Chlorophenyl | 0.41 |

| Analog 5 | 5,6,7,8-Tetrahydronaphthalen-2-yl | 0.08 |

This table presents data on N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide analogs with different substituents at the 5-position of the isoxazole (B147169) ring and their corresponding IC50 values for xanthine oxidase inhibition. Data extrapolated from studies on 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides. bioorganica.com.uabioorganica.com.ua

Receptor Binding Studies and Functional Assays (e.g., CB2 receptor agonism)

The cannabinoid receptor 2 (CB2) has emerged as a therapeutic target for inflammatory conditions, and research has been directed towards developing selective CB2 agonists to avoid the psychoactive effects associated with CB1 receptor activation. nih.gov A series of 3-carboxamido-5-aryl-isoxazoles were designed and evaluated for their activity as CB2 receptor agonists. nih.gov These studies have identified selective CB2 agonists that demonstrate in vivo anti-inflammatory properties. nih.gov

The general structure of 3-carboxamido-5-aryl-isoxazoles is closely related to this compound, suggesting that the latter could also interact with the CB2 receptor. The nature of the aryl group at the 5-position of the isoxazole ring is a key determinant of binding affinity and selectivity.

Cell-Based Assays for Cellular Pathway Modulation (e.g., neuronal differentiation, antiproliferative effects)

Cell-based assays have been instrumental in elucidating the effects of this compound analogs on cellular pathways, revealing their potential in neuroregeneration and oncology.

Neuronal Differentiation:

An analog of the subject compound, N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, has been identified as an inducer of neuronal differentiation. smolecule.com This compound has been shown to promote the robust differentiation of various stem and progenitor cells into neurons at effective concentrations around 20 μM. smolecule.com Further studies have validated these neurotropic effects on human neural stem/progenitor cells, where treatment with this compound led to an increase in MAP2+ neurons and enhanced neurite length and branching. researchgate.net

Antiproliferative Effects:

Several studies have highlighted the antiproliferative potential of thiophene carboxamide derivatives against various cancer cell lines. nih.govsmolecule.commdpi.com A series of novel 5-(thiophen-2-yl)isoxazoles were synthesized and evaluated for their anti-breast cancer activity. nih.gov The lead compound from this series, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), exhibited a potent antiproliferative effect against the MCF-7 human breast cancer cell line with an IC50 value of 1.91 μM. nih.gov The study also demonstrated activity against 4T1 (murine breast cancer) and PC-3 (human prostate cancer) cell lines. nih.gov

| Compound | Substituent at 3-position | Substituent at 4-position | IC50 (µM) against MCF-7 Cells | IC50 (µM) against 4T1 Cells | IC50 (µM) against PC-3 Cells |

|---|---|---|---|---|---|

| TTI-1 | Phenyl | -CF3 | >50 | >50 | >50 |

| TTI-4 | 3,4-Dimethoxyphenyl | -CF3 | 2.63 | 5.82 | 8.21 |

| TTI-6 | 3,4,5-Trimethoxyphenyl | -CF3 | 1.91 | 4.15 | 6.43 |

| TTI-9 | 4-Nitrophenyl | -CF3 | 15.2 | 21.7 | 28.4 |

This table displays the in vitro antiproliferative activity (IC50 values) of selected 5-(thiophen-2-yl)isoxazole analogs against different cancer cell lines. Data sourced from a study on 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For this compound and its analogs, these studies have focused on the effects of systematic substitutions and bioisosteric replacements.

Systematic Substitution Effects on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for various biological activities.

In the context of xanthine oxidase inhibition, SAR studies of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides revealed that the nature of the substituent at the 5-position of the isoxazole ring plays a critical role. bioorganica.com.ua Generally, the incorporation of a nonpolar, bulky substituent at this position leads to a better binding affinity to the enzyme's active site. bioorganica.com.ua For instance, increasing the bulk and lipophilicity of the aryl group at the 5-position, from phenyl to 4-chlorophenyl and further to 5,6,7,8-tetrahydronaphthalen-2-yl, resulted in a progressive increase in inhibitory potency. bioorganica.com.ua

Regarding antiproliferative activity, SAR analysis of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles highlighted the importance of several structural features for superior activity against breast cancer cells. nih.gov An unsubstituted thiophene ring at the 5th position was found to be optimal. nih.gov Furthermore, a trifluoromethyl (-CF3) group at the 4th position and a highly electron-rich benzene (B151609) ring with three methoxy (B1213986) groups at the 3rd position of the isoxazole core were identified as key for enhanced potency. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are medicinal chemistry strategies employed to improve the properties of a lead compound while retaining its biological activity. bhsai.orgnih.gov

In the development of 5-(thiophen-2-yl)isoxazole-based anti-breast cancer agents, the thiophene ring at the 5th position was identified as superior to other bioisosteres such as phenyl, furanyl, or vinyl groups for activity against the MCF-7 cell line. nih.gov This suggests that the electronic properties and spatial arrangement of the thiophene ring are particularly favorable for interaction with the biological target. The thiophene ring is a well-regarded bioisostere for phenyl and other aromatic rings due to its similar size and electron density, a principle that has been successfully applied in the design of other therapeutic agents. nih.gov

Scaffold hopping involves replacing the core structure of a molecule with a different scaffold to explore new chemical space and potentially improve drug-like properties. bhsai.orgnih.gov While specific examples of scaffold hopping for the this compound core are not extensively documented, the general strategy could involve replacing the isoxazole ring with other five-membered heterocycles such as pyrazole, thiazole, or oxadiazole to identify novel chemotypes with similar biological activities. nih.govnih.gov

Influence of Stereochemistry on Biological Activity

There is currently no publicly available research that specifically investigates the influence of stereochemistry on the biological activity of this compound. The molecule itself does not possess a chiral center, meaning it does not exist as stereoisomers (enantiomers or diastereomers). Therefore, differential biological effects based on stereochemistry are not applicable to this specific compound.

Mechanistic Insights into Cellular and Molecular Interactions (in vitro/animal models)

Detailed mechanistic studies on this compound are largely absent from the scientific literature. While related compounds with substitutions on the carboxamide nitrogen have been explored, the specific interactions of the parent compound remain uncharacterized.

Gene Expression Profiling and Proteomics in Response to Compound Treatment

No studies detailing gene expression profiling or proteomic analyses in response to treatment with this compound have been identified. Such studies are crucial for understanding the broader cellular pathways affected by a compound and for identifying potential biomarkers of response or toxicity.

Subcellular Localization and Interaction Partners

Research on the subcellular localization of this compound and its direct molecular interaction partners is not available. Determining where a compound accumulates within a cell and which proteins it binds to is fundamental to elucidating its mechanism of action.

Biophysical Characterization of Target Engagement (e.g., SPR, ITC)

There are no published reports on the biophysical characterization of target engagement for this compound. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding affinity and thermodynamics of a compound's interaction with its biological target, but this information is not available for this specific molecule.

In Vivo Efficacy Studies in Animal Models (excluding human clinical data)

Comprehensive in vivo efficacy studies for this compound in animal models are not documented in the available literature. While derivatives are being investigated for various therapeutic areas, the in vivo performance of the unsubstituted parent compound has not been reported.

Disease Models and Pharmacological Endpoints

A patent for related compounds suggests potential utility as modulators of Activating Transcription Factor 6 (ATF6), which could be relevant for diseases such as cancer or neurodegenerative disorders. However, no specific in vivo studies using this compound in animal models of these or other diseases (e.g., anti-inflammatory, anticancer, neurodegenerative) have been published. Consequently, there is no data on its pharmacological endpoints in a living organism.

Pharmacological Response and Dose-Response Relationships in Animal Studies

Following a comprehensive review of publicly available scientific literature, no specific preclinical animal studies detailing the pharmacological response or dose-response relationships for the compound this compound were identified. Research databases and scientific publications did not yield data on the in vivo effects of this specific molecule in animal models. Consequently, information regarding its therapeutic efficacy, potency, or the relationship between administered doses and observed biological effects remains uncharacterized in the public domain.

While research exists for structurally related compounds containing thiophene and isoxazole moieties, which have been investigated for various biological activities including anticancer and anti-inflammatory effects, these findings are not directly applicable to this compound due to the principles of structure-activity relationships, where minor structural modifications can lead to significant changes in pharmacological properties.

Biomarker Identification and Validation in Animal Models

Consistent with the absence of in vivo pharmacological studies, there is no available information on the identification or validation of biomarkers for this compound in animal models. The process of biomarker discovery is contingent upon initial preclinical studies that establish a biological effect. Such studies are necessary to identify molecular, cellular, or physiological indicators that can measure the engagement of the compound with its target and predict its therapeutic or adverse effects. Without foundational animal studies, the development and validation of relevant biomarkers for this specific compound have not been undertaken.

Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Studies in Vitro and Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

No publicly available data from in vitro or animal model studies could be found regarding the ADME profile of 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxamide.

In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes)

There are no published studies detailing the metabolic stability of this compound in liver microsomes or hepatocytes, nor are there any reports on the identification of its potential metabolites.

Plasma Protein Binding and Blood-Brain Barrier Penetration (in vitro/animal models)

Information regarding the extent to which this compound binds to plasma proteins or its ability to cross the blood-brain barrier is not available in the current scientific literature.

Excretion Pathways and Mass Balance Studies (in animal models)

No studies have been published that investigate the routes of excretion or provide mass balance data for this compound in any animal model.

In Vivo Pharmacokinetic Profiling in Animal Species

There is a lack of in vivo research to characterize the pharmacokinetic profile of this compound in any animal species.

Single-Dose and Multiple-Dose Pharmacokinetics

No data from single-dose or multiple-dose pharmacokinetic studies in animals are available for this compound.

Bioavailability and Clearance in Animal Models

The oral bioavailability and clearance rates of this compound in animal models have not been reported in the scientific literature.

Pharmacodynamic Biomarker Studies in Animal Models

Information not available.

Correlation of Exposure with Target Engagement

Information not available.

Translational Pharmacodynamics for Pre-clinical Bridge (without human clinical data)

Information not available.

Derivatization and Lead Optimization Strategies for the 5 Thiophen 2 Yl 1,2 Oxazole 3 Carboxamide Scaffold

Rational Design of Analogs based on SAR and Computational Predictions

Rational drug design for the 5-(thiophen-2-yl)-1,2-oxazole scaffold leverages an iterative cycle of design, synthesis, and testing, guided by Structure-Activity Relationship (SAR) studies and computational modeling. nih.gov SAR analysis helps to identify which parts of the molecule are essential for its biological activity and which can be modified to improve its properties.

In the context of developing anti-breast cancer agents, SAR studies on a series of 5-(thiophen-2-yl)isoxazole analogs revealed key structural requirements for cytotoxicity against MCF-7 cell lines. nih.gov These studies highlighted the importance of an unsubstituted thiophene (B33073) ring at the 5th position of the isoxazole (B147169) core for superior activity. Modifications at other positions of the isoxazole ring were explored to optimize potency. For instance, the introduction of a trifluoromethyl (-CF3) group at the 4th position and an electron-rich trimethoxyphenyl group at the 3rd position led to the identification of a potent derivative, TTI-6, with an IC50 value of 1.91 μM. nih.gov This was an improvement over the initial lead compound, TTI-4, which had a dimethoxyphenyl group and an IC50 of 2.63 μM. nih.gov

| Compound | Substitution at Position 3 | IC50 against MCF-7 (μM) |

|---|---|---|

| TTI-4 | 3,4-dimethoxyphenyl | 2.63 |

| TTI-6 | 3,4,5-trimethoxyphenyl | 1.91 |

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to predict the biological activity of designed analogs and to understand their interactions with biological targets at a molecular level. nih.govrsc.org For thiophene-containing scaffolds, QSAR models have been developed to correlate physicochemical properties with biological activity, finding that factors like the presence of aromatic rings and basic nitrogen atoms can be crucial for efficacy. mdpi.com Molecular docking simulations can further elucidate these findings by predicting how compounds bind to the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov This computational insight allows for the prioritization of synthetic targets, saving time and resources. jcchems.com

Combinatorial Chemistry and Parallel Synthesis Libraries of Derivatives

To thoroughly explore the SAR of the 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide scaffold, medicinal chemists often generate libraries of related compounds through combinatorial chemistry and parallel synthesis. These techniques enable the rapid synthesis of a large number of derivatives by systematically varying substituents at different positions on the molecular scaffold. nih.gov

The synthesis of these libraries typically relies on robust and versatile chemical reactions. For the carboxamide portion of the scaffold, standard peptide coupling reactions are widely used. smolecule.com A common method involves activating the carboxylic acid of the isoxazole core with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or a catalyst such as dimethylaminopyridine (DMAP). nih.govsmolecule.comnih.gov This activated intermediate is then reacted with a diverse set of amines to produce a library of carboxamide derivatives.

For example, a general procedure involves dissolving the core carboxylic acid, such as 5-(4-fluorophenyl)thiophene-2-carboxylic acid, in a solvent like dichloromethane (B109758) (DCM), followed by the addition of EDC and DMAP. nih.gov A variety of aniline (B41778) derivatives can then be added to this mixture to generate a library of N-aryl carboxamides. nih.gov Similarly, multi-component reactions and palladium-catalyzed cross-coupling reactions are employed to efficiently construct the core heterocyclic system and introduce further diversity. smolecule.comsmolecule.com This systematic approach allows for the exploration of a wide chemical space to identify compounds with optimal activity and properties. mdpi.com

Prodrug Strategies for Improved Pharmacokinetic Properties

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility, poor membrane permeability, and rapid metabolism. Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions in the body. smolecule.com This approach can significantly improve the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

For scaffolds containing a carboxamide group, ester-based prodrugs are a common and effective strategy. smolecule.com By converting the carboxamide into a structure like an acyloxymethyl ester, membrane permeability can be enhanced. smolecule.com These ester prodrugs are designed to be hydrolyzed by carboxylesterases, which are abundant in the liver and plasma, to release the active carboxamide drug in a controlled manner. smolecule.com The rate of hydrolysis and tissue selectivity can be fine-tuned by carefully selecting the acyl group of the ester, with typical half-lives for this conversion ranging from minutes to an hour. smolecule.com This strategy allows for better bioavailability and targeted release of the active compound.

Development of Advanced Delivery Systems for Pre-clinical Applications (e.g., nanoparticles, targeted delivery)

In addition to chemical modification of the drug itself, advanced drug delivery systems are being developed to improve the therapeutic efficacy of compounds based on the thiophene-oxazole scaffold in pre-clinical studies. These systems aim to enhance drug solubility, protect the drug from degradation, and deliver it specifically to the target site, thereby increasing efficacy and reducing systemic side effects. mdpi.com

Nanoparticle-based formulations are a prominent approach. For instance, a thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was formulated into polymeric nanoparticles. nih.gov In a murine tumor model, this nanoparticle formulation demonstrated superior tumor growth inhibition compared to the free drug, which was attributed to improved drug delivery to the tumor site. nih.gov Similarly, the development of a targeted nano-emulgel conjugate has been explored for an isoxazole-carboxamide derivative to improve its cellular permeability. nih.gov

Other advanced systems include the use of multi-walled carbon nanotubes and nanogels as carriers. mdpi.com These nanocarriers can be functionalized with targeting ligands, such as folic acid or specific peptides, to direct the drug to cancer cells or other specific tissues, a strategy known as targeted delivery. mdpi.com These advanced delivery systems represent a promising frontier for maximizing the therapeutic potential of the this compound scaffold in pre-clinical settings.

Compound Names Mentioned

| Abbreviation / Code | Full Chemical Name |

|---|---|

| - | This compound |

| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole |

| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HATU | Hexafluorophosphate azabenzotriazole tetramethyl uronium |

| DMAP | Dimethylaminopyridine |

| - | 5-(4-fluorophenyl)thiophene-2-carboxylic acid |

| BU17 | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea |

Emerging Research Applications and Future Directions for 5 Thiophen 2 Yl 1,2 Oxazole 3 Carboxamide

Exploration of Novel Therapeutic Areas Based on Mechanistic Understanding

A growing body of research indicates that the therapeutic potential of 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide and its analogs extends beyond their initial applications. This exploration into new therapeutic areas is largely based on a more profound understanding of their molecular interactions and mechanisms of action.

Derivatives of this scaffold have shown promise as anti-breast cancer agents by targeting the estrogen receptor alpha (ERα). nih.gov For instance, a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles demonstrated significant in vitro anti-cancer activity. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that the presence of an unsubstituted thiophene (B33073) ring at the 5-position of the isoxazole (B147169) core is crucial for their superior activity. nih.gov One of the most potent compounds identified in these studies was 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which exhibited an IC50 value of 1.91 μM against the MCF-7 breast cancer cell line. nih.gov

Beyond oncology, derivatives such as N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide have been shown to have regulatory effects on the expression of the pH-sensing G protein-coupled receptor-68, indicating potential applications in treating ischemic heart disease. smolecule.com This particular derivative has also been found to induce neuronal differentiation in stem and progenitor cells, suggesting its potential use in regenerative medicine and for treating neurodegenerative diseases. smolecule.com The mechanism for this is thought to be related to its influence on signaling pathways like the Bone Morphogenetic Protein (BMP) pathway. smolecule.com

The anti-inflammatory and antimicrobial activities of this class of compounds are also under investigation. smolecule.com The core scaffold is believed to interact with various enzymes and receptors involved in inflammatory processes and oxidative stress.

Table 1: Investigated Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Mechanism of Action/Target | Example Derivative | Key Findings |

| Oncology | Estrogen Receptor α (ERα) Inhibition | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | IC50 of 1.91 μM against MCF-7 cells. nih.gov |

| Cardiology | Regulation of pH-sensing G protein-coupled receptors | N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | Potential new drug target for ischemic heart disease. smolecule.com |

| Neurology | Induction of neuronal differentiation | N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | Promotes differentiation of stem cells into neurons. smolecule.com |

| Inflammation | Modulation of inflammatory pathways | N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | Interacts with enzymes and receptors involved in inflammation. |

Multitargeting Approaches and Polypharmacology Studies

The concept of designing drugs that can interact with multiple targets simultaneously, known as polypharmacology, is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance. The 1,2-oxazole scaffold is well-suited for such multitargeting approaches. rsc.org

Research has shown that isoxazole derivatives can be designed to inhibit multiple protein kinases involved in cancer progression. For example, certain isoxazole-containing compounds have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The exploration of 1,2,4-oxadiazole (B8745197)/2-imidazoline hybrids, which share structural similarities with the 1,2-oxazole core, has revealed compounds with both antibacterial and antiproliferative activities, showcasing a multi-target profile. nih.gov

The development of multi-targeted therapies based on the this compound scaffold could lead to more effective treatments for complex diseases like cancer, where multiple signaling pathways are often dysregulated. rsc.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of this compound derivatives is no exception. These computational tools can accelerate the identification of promising drug candidates and optimize their properties. ijcrt.org

Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the bioactivity of novel compounds. repcomseet.orgnih.gov This allows for the virtual screening of vast chemical libraries to identify molecules with a high probability of being active against a specific target. ijcrt.orggithub.com For instance, ML algorithms like random forests have been shown to be effective in predicting the bioactivity of enzyme inhibitors. nih.gov

Furthermore, AI can be employed in the de novo design of novel 1,2-oxazole scaffolds with desired pharmacological profiles. By learning the complex structure-activity relationships, generative models can propose new molecules with enhanced potency, selectivity, and pharmacokinetic properties. ijcrt.org Explainable AI (XAI) techniques are also being developed to provide insights into the model's predictions, helping medicinal chemists to make more informed decisions in the design of next-generation therapeutics. ijcrt.org

Table 2: Applications of AI and Machine Learning in the Development of 1,2-Oxazole Derivatives

| Application | AI/ML Technique | Potential Impact |

| Bioactivity Prediction | Random Forest, Support Vector Machines | Rapid identification of active compounds from large virtual libraries. repcomseet.orgnih.gov |

| Virtual Screening | Deep Learning, Neural Networks | Cost-effective prioritization of compounds for experimental testing. ijcrt.orggithub.com |

| De Novo Drug Design | Generative Adversarial Networks (GANs) | Creation of novel 1,2-oxazole scaffolds with optimized properties. ijcrt.org |

| SAR Exploration | Explainable AI (XAI) | Deeper understanding of structure-activity relationships to guide lead optimization. ijcrt.org |

Challenges and Opportunities in Translating Pre-clinical Findings

The translation of promising preclinical findings into successful clinical candidates is a significant hurdle in drug development. For compounds like this compound and its derivatives, several challenges and opportunities exist in this transitional phase.

A major challenge lies in the predictive value of preclinical models. nih.gov Animal models, while essential, may not always accurately recapitulate human physiology and disease, leading to discrepancies in efficacy and toxicity between preclinical and clinical studies. nih.gov For heterocyclic compounds, metabolic pathways can differ significantly between species, affecting the pharmacokinetic and pharmacodynamic profiles of the drug candidate. mdpi.com

Furthermore, the long duration and high cost of drug development, coupled with a high attrition rate, pose significant obstacles. nih.gov A lack of proper target validation and an incomplete understanding of the disease pathophysiology can also contribute to the failure of promising compounds in later stages. nih.gov

However, these challenges also present opportunities for innovation. The development of more sophisticated preclinical models, such as patient-derived xenografts and organoids, could improve the prediction of clinical outcomes. Advances in in silico modeling and simulation can also help in better predicting human pharmacokinetics and toxicity. A more iterative and collaborative approach between academic research, pharmaceutical companies, and regulatory agencies can help to bridge the "valley of death" between preclinical discovery and clinical application. nih.gov

Design of Next-Generation 1,2-Oxazole Scaffolds for Enhanced Biological Activity

The design of next-generation 1,2-oxazole scaffolds is focused on optimizing their biological activity, selectivity, and drug-like properties. This is achieved through a combination of traditional medicinal chemistry strategies and modern computational approaches.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the development of 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents, it was discovered that a trifluoromethyl group at the 4-position and an electron-rich benzene (B151609) ring at the 3-position of the isoxazole core were important for enhanced activity. nih.gov The synthesis of novel derivatives with systematic modifications to the core structure allows for the exploration of the chemical space and the identification of key structural features that govern biological activity. nih.govmdpi.comresearchgate.net

Bioisosteric replacement is another powerful strategy for designing improved analogs. researchgate.net This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, the 1,2,4-oxadiazole ring is often used as a bioisostere for amide and ester groups to increase metabolic stability. researchgate.net This principle can be applied to the 1,2-oxazole scaffold to enhance its drug-like properties. nih.gov

The combination of these design strategies with the previously mentioned AI and machine learning tools will undoubtedly accelerate the discovery of next-generation this compound derivatives with superior therapeutic potential. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxamide, and how can its purity be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and oxazole precursors. For example:

- Step 1: React 5-amino-3-methylthiophene-2-carboxamide with an isoxazole carbonyl chloride under reflux in ethanol or acetic acid (70–80°C, 3–5 hours) .

- Step 2: Purify via recrystallization (ethanol/water mixtures) to achieve yields >75% and purity >95%.

- Key Characterization: Use IR spectroscopy to confirm C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches, and ¹H/¹³C NMR to verify substituent positions .

Q. How can the structural integrity of this compound be validated experimentally?

Methodological Answer:

- X-ray Crystallography: Resolve single crystals grown from slow evaporation of DMSO/ethanol to confirm bond lengths and angles.

- Mass Spectrometry (HRMS): Compare observed [M+H]⁺ peaks with theoretical molecular weights (e.g., C₈H₆N₂O₂S: 194.02 g/mol) .

- HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts like sulfoxides or hydrolyzed intermediates .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under oxidative or acidic conditions?

Methodological Answer:

- Oxidative Stability: Thiophene rings are prone to oxidation, forming sulfoxides (e.g., using H₂O₂ in acetic acid). Monitor via TLC and quantify sulfone byproducts using GC-MS .

- Acidic Hydrolysis: Under strong acids (e.g., HCl), the oxazole ring may hydrolyze to a ketone. Kinetic studies (pH 1–3, 25–50°C) with UV-Vis spectroscopy can track degradation rates .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in anticancer applications?

Methodological Answer:

- Analog Synthesis: Replace the thiophene with furan or phenyl groups to assess electronic effects on bioactivity .

- In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with controls like doxorubicin .

- Molecular Docking: Model interactions with targets like EGFR or tubulin using AutoDock Vina. Correlate binding affinity (ΔG values) with experimental IC₅₀ data .

Q. How should conflicting data on the compound’s antimicrobial activity be resolved?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., pH, inoculum size) to minimize discrepancies. For example, antimicrobial activity of thiophene derivatives is pH-sensitive .

- Synergy Studies: Test combinatorial effects with known antibiotics (e.g., ampicillin) to identify potentiating interactions.

- Resistance Profiling: Use gene knockout strains (e.g., E. coli ΔacrB) to assess efflux pump involvement .

Data Contradiction Analysis

Q. Why might reported yields for this compound vary across studies?

Methodological Answer:

- Reagent Quality: Impurities in starting materials (e.g., thiophene-2-carboxylic acid) reduce yields. Use ≥99% purity reagents and anhydrous solvents.

- Reaction Monitoring: Optimize reaction times via TLC (e.g., hexane/ethyl acetate 3:1). Prolonged heating (>5 hours) can degrade products .

- Workup Efficiency: Acid-base extraction (e.g., NaHCO₃ wash) removes unreacted precursors, improving isolated yields .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol/Acetic Acid (4:1) | Maximizes solubility | |

| Temperature | 80°C | Balances reaction rate/degredation | |

| Catalyst | None (thermal activation) | Reduces side reactions |

Q. Table 2: Common Analytical Techniques

| Technique | Application | Key Data Output | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, DMSO) | Substituent confirmation | δ 7.8 (thiophene H), δ 6.5 (oxazole H) | |

| IR Spectroscopy | Functional group analysis | 1680 cm⁻¹ (C=O stretch) | |

| HPLC (C18 column) | Purity assessment | Retention time: 6.2 min |

Retrosynthesis Analysis